(1R,5S)-5-azidocyclohex-3-ene-1-carboxylic acid
Description
Properties
IUPAC Name |
(1R,5S)-5-azidocyclohex-3-ene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c8-10-9-6-3-1-2-5(4-6)7(11)12/h1,3,5-6H,2,4H2,(H,11,12)/t5-,6-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTUSSIYFBSMQDT-PHDIDXHHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC(CC1C(=O)O)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=C[C@H](C[C@@H]1C(=O)O)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S)-5-azidocyclohex-3-ene-1-carboxylic acid typically involves the cyclopropanation of allyl diazoacetate substrates using engineered carbene transferases . This method allows for high yields and enantiomeric excess, making it a preferred route for producing this compound. The reaction conditions often include the use of myoglobin biocatalysts and whole-cell transformations to achieve the desired stereoselectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale biocatalytic processes. These processes utilize engineered hemoproteins to catalyze the cyclopropanation reactions efficiently. The scalability of these methods makes them suitable for industrial applications, ensuring consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
(1R,5S)-5-azidocyclohex-3-ene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the azido group to an amine group.
Substitution: The azido group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include diazo compounds, ylides, and carbene intermediates. The reaction conditions often involve the use of catalysts such as transition metals or engineered enzymes to facilitate the desired transformations .
Major Products
The major products formed from these reactions include various cyclopropane derivatives, amines, and substituted cyclohexenes. These products are valuable intermediates in the synthesis of more complex molecules .
Scientific Research Applications
Chemistry
In chemistry, (1R,5S)-5-azidocyclohex-3-ene-1-carboxylic acid is used as a building block for the synthesis of complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its azido group can be used in bioorthogonal chemistry to label and track biomolecules in living systems .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may serve as a precursor for the synthesis of antiviral and anticancer agents .
Industry
In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. Its versatility makes it a valuable intermediate in various manufacturing processes .
Mechanism of Action
The mechanism of action of (1R,5S)-5-azidocyclohex-3-ene-1-carboxylic acid involves its interaction with molecular targets through its azido group. This group can undergo click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. These reactions are highly specific and efficient, making the compound useful in various biochemical applications .
Comparison with Similar Compounds
(a) Azide vs. Amino/Acetamido Groups
- (3R,4R,5S)-4-Acetamido-5-amino-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylic acid (): Substituents: Acetamido (-NHCOCH₃) and amino (-NH₂) groups at positions 4 and 3. Reactivity: Amino groups participate in hydrogen bonding and amidation reactions, while the acetamido group enhances metabolic stability in drug candidates (e.g., oseltamivir derivatives) . Contrast: The azide group in the target compound enables rapid conjugation via click chemistry, unlike the nucleophilic amino group, which requires activation for coupling .
(b) Azide vs. Hydroxy Groups
- (3R,4S,5R)-3,4,5-Trihydroxycyclohex-1-ene-1-carboxylic acid ():
- Substituents: Three hydroxyl (-OH) groups at positions 3, 4, and 4.
- Reactivity: Hydroxy groups enhance solubility in polar solvents and enable glycosylation or phosphorylation.
- Contrast : The azide group reduces polarity compared to hydroxyls, favoring organic-phase reactions. However, azides may pose safety risks (e.g., thermal instability) absent in hydroxylated analogs .
Stereochemical and Conformational Differences
- (1R,5S,6S)-5-Hydroxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic acid (): Structure: Bicyclic framework with an epoxy bridge (7-oxa) and hydroxy group. Stereochemistry: The rigid bicyclic system restricts ring flexibility, influencing binding to biological targets.
Comparative Data Table
Research Implications and Gaps
- The azide-functionalized cyclohexene carboxylic acid offers distinct advantages in modular synthesis but requires further studies on its pharmacokinetics and stability.
Biological Activity
(1R,5S)-5-azidocyclohex-3-ene-1-carboxylic acid is a chiral compound notable for its unique azido group attached to a cyclohexene ring. This compound has garnered attention in various scientific fields, particularly in organic chemistry, biology, and medicinal chemistry. Its biological activity, especially in the context of bioorthogonal chemistry and potential therapeutic applications, makes it a significant subject of study.
The compound is characterized by the presence of an azido group (-N₃) that imparts unique reactivity. The structure can be represented as follows:
- Molecular Formula : C₇H₈N₄O₂
- CAS Number : 120990-26-3
The biological activity of this compound is primarily attributed to its azido group. This group can participate in click chemistry , allowing it to form stable triazole linkages with alkyne-containing molecules. This property is particularly useful for labeling and tracking biomolecules in living systems.
1. Biochemical Probes
The azido group enables the compound to serve as a biochemical probe in bioorthogonal reactions. These reactions are highly specific and efficient, making this compound valuable for studying protein interactions and cellular processes.
2. Therapeutic Potential
Research indicates potential therapeutic applications in:
- Antiviral Agents : The compound may act as a precursor for synthesizing antiviral drugs.
- Anticancer Agents : Its unique structure allows for modifications that could lead to novel anticancer therapies.
Case Studies
Recent studies have explored the synthesis and biological evaluation of various derivatives of this compound:
- Synthesis and Evaluation : A study synthesized this compound and evaluated its interaction with different biological targets. The results indicated promising activity against certain cancer cell lines, suggesting further exploration into its anticancer properties.
- Bioorthogonal Applications : Another research highlighted the use of the azido group in bioorthogonal labeling techniques, demonstrating its effectiveness in tracking cellular processes in live organisms.
Comparative Analysis
To understand the uniqueness of this compound, it's beneficial to compare it with similar compounds:
| Compound Name | Structure Type | Key Functional Group | Biological Activity |
|---|---|---|---|
| (1R,5S)-6-aminocyclohex-3-ene-1-carboxylic acid | Cyclohexene derivative | Amino (-NH₂) | Potentially lower reactivity in bioorthogonal applications |
| (1R,5S)-5-hydroxycyclohex-3-ene-1-carboxylic acid | Cyclohexene derivative | Hydroxyl (-OH) | Less versatile for click chemistry |
| (1R,5S)-5-bromocyclohex-3-ene-1-carboxylic acid | Cyclohexene derivative | Bromo (-Br) | Higher reactivity but less specificity than azido |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (1R,5S)-5-azidocyclohex-3-ene-1-carboxylic acid, and what key reaction conditions influence yield and stereoselectivity?
- Methodological Answer : The synthesis typically involves multi-step pathways, including cyclohexene ring functionalization and azide introduction. For example, methyl (1S,5S)-5-aminocyclohex-3-ene-1-carboxylate hydrochloride (a structurally related compound) is synthesized via stereoselective hydrogenation and subsequent azide substitution under controlled pH and temperature to preserve stereochemistry . Critical factors include solvent polarity (e.g., THF vs. DMF), reaction time, and catalytic systems (e.g., Cu(I) for azide-alkyne cycloadditions). Yields are optimized by monitoring intermediates via TLC or HPLC .
Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR : H and C NMR confirm regiochemistry and stereochemistry. For example, vicinal coupling constants in H NMR (e.g., for cyclohexene protons) distinguish axial/equatorial substituents .
- IR : A strong absorption band near confirms the azide group .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., ) and detects impurities .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Respiratory protection is required if aerosolization occurs .
- First Aid : For accidental exposure, rinse eyes with water for 15 minutes and seek medical consultation. Avoid inducing vomiting if ingested .
- Disposal : Follow hazardous waste guidelines; incinerate via licensed facilities to prevent azide decomposition into toxic byproducts .
Advanced Research Questions
Q. How can researchers address contradictions in reported biological activities of this compound derivatives across different studies?
- Methodological Answer :
- Dose-Response Analysis : Use standardized assays (e.g., enzyme inhibition IC) to compare activity under consistent conditions (pH, temperature) .
- Structural Modifications : Introduce functional groups (e.g., carboxylic acid esters) to study structure-activity relationships (SAR) and resolve discrepancies in receptor binding .
- Meta-Analysis : Cross-reference data from PubChem and FDA GSRS to validate bioactivity claims .
Q. What strategies optimize the regioselectivity of azide-alkyne cycloaddition reactions involving this compound in complex systems?
- Methodological Answer :
- Catalytic Systems : Copper(I) catalysts (e.g., CuBr/PMDTA) enhance regioselectivity for 1,4-triazoles over 1,5-isomers. Solvent choice (e.g., DMSO vs. water) further modulates reaction pathways .
- Strain-Promoted Reactions : Use dibenzocyclooctyne (DBCO) for copper-free "click" chemistry, reducing side reactions in sensitive biological systems .
Q. Given limited ecological toxicity data for this compound, what methodologies are recommended for preliminary environmental risk assessment?
- Methodological Answer :
- Biodegradation Studies : Use OECD 301D (Closed Bottle Test) to assess aerobic degradation in aqueous systems. Monitor azide stability via ion chromatography .
- QSAR Modeling : Predict ecotoxicity using quantitative structure-activity relationship models based on log and molecular weight () .
Data Analysis & Presentation Guidelines
Q. How should researchers present spectroscopic and crystallographic data for this compound in publications?
- Methodological Answer :
- Tables : Include melting points (e.g., for analogs), values, and spectral peaks with assignments .
- Figures : Use ORTEP diagrams for crystal structures (if available) and annotated NMR spectra. Ensure SI units and significant figures are consistent .
- Statistical Validation : Report purity via HPLC (e.g., >98%) and enantiomeric excess (ee) using chiral columns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
